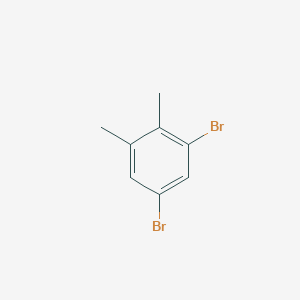

1,5-Dibromo-2,3-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOWYDXIKBTQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1,5 Dibromo 2,3 Dimethylbenzene

Regioselective Halogenation Approaches to Dibromodimethylbenzenes

The direct bromination of dimethylbenzene (xylene) isomers presents a significant challenge in controlling the position of the incoming bromine atoms. The directing effects of the two methyl groups on the aromatic ring play a crucial role in determining the final product distribution.

Directed Bromination of Dimethylbenzene Precursors

The synthesis of 1,5-dibromo-2,3-dimethylbenzene logically starts from 2,3-dimethylbenzene (o-xylene). The two methyl groups are ortho- and para-directing activators for electrophilic aromatic substitution. In the case of o-xylene (B151617), the positions open for substitution are 4, 5, 3, and 6. Positions 3 and 6 are sterically hindered by the adjacent methyl groups. Therefore, bromination is expected to occur primarily at positions 4 and 5.

Achieving the specific 1,5-dibromo substitution pattern requires overcoming the statistical mixture of products that would typically result from direct bromination. The electronic and steric effects of the methyl groups influence the regioselectivity of the reaction. nsf.gov While the methyl groups activate the entire ring, the para-position to one of the methyl groups (position 4 or 5) is generally favored.

Control of Substitution Patterns in Aromatic Systems

Controlling the substitution pattern in aromatic systems is a central theme in organic synthesis. For the synthesis of polysubstituted benzenes, the order of substituent introduction is critical. pressbooks.pub The directing effects of existing substituents dictate the position of subsequent functionalization. In the case of dimethylbenzenes, the two activating methyl groups direct incoming electrophiles to the ortho and para positions. uomustansiriyah.edu.iq

To achieve a specific substitution pattern like this compound, one might employ blocking groups or specific catalysts to favor one isomer over others. For instance, the use of a bulky catalyst could sterically hinder substitution at less accessible positions. However, detailed studies specifically outlining a highly regioselective direct bromination of o-xylene to this compound are not prevalent in the readily available literature. Often, a mixture of isomers is obtained, which then requires separation. gla.ac.uk

Accessing this compound via Functional Group Interconversions

Functional group interconversions (FGI) provide an alternative and often more controlled route to specific isomers that are difficult to obtain through direct electrophilic substitution. ub.eduimperial.ac.uk This approach involves synthesizing a precursor with a different set of functional groups and then converting them to the desired bromine atoms.

Synthetic Routes from Related Aryl Halides

One plausible FGI strategy could involve starting with a differently substituted dimethylbenzene and converting existing functional groups into bromine atoms. For example, a synthetic route could begin with a nitrated or aminated 2,3-dimethylbenzene derivative. The directing effects of nitro (meta-directing) or amino (ortho, para-directing) groups could be exploited to introduce bromine at the desired positions. Subsequently, the initial functional group can be removed or converted.

For instance, starting with 2,3-dimethylaniline, one could perform a bromination, which would be directed to the para position (position 4). A second bromination might then occur at one of the remaining activated positions. The amino group could then be removed via a Sandmeyer-type reaction. While conceptually sound, the specific application of this multi-step sequence for this compound would require careful optimization at each step.

Transformation of Alternative Substituted Arenes

Another approach involves the transformation of other substituted arenes. For example, a synthetic pathway could start from a precursor like 2,3-dimethylphenol. The hydroxyl group is a strong activating and ortho, para-directing group. Bromination of this precursor would likely lead to substitution at positions 4 and 6. If the desired 1,5-substitution is the goal, this would not be a direct route.

A more complex but potentially effective strategy could involve the use of a starting material where the desired substitution pattern is already established with different functional groups. For example, one could envision a synthesis starting from a molecule like 1,5-diamino-2,3-dimethylbenzene. Diazotization of the amino groups followed by a Sandmeyer reaction with a bromide source could, in principle, yield the target compound. The synthesis of the diamino precursor itself would be a multi-step process. chemicalbook.com

Multi-Step Reaction Sequences and Reaction Optimization

The synthesis of a specific isomer like this compound often necessitates a multi-step approach to ensure high purity and avoid the formation of isomeric byproducts. libretexts.org Planning a successful multi-step synthesis requires a deep understanding of the uses and limitations of various organic reactions. pressbooks.pub

For example, a retrosynthetic analysis might suggest a path starting from a more readily available dibromoxylene isomer, followed by rearrangement or a series of protection, functionalization, and deprotection steps. However, such isomerizations are often difficult and low-yielding.

A more practical multi-step synthesis might involve building the benzene (B151609) ring with the desired substitution pattern from acyclic precursors, although this is generally a more complex undertaking.

Optimization of reaction conditions is crucial in any synthetic route. This includes the choice of solvent, temperature, catalyst, and reaction time. For bromination reactions, factors such as the nature of the brominating agent (e.g., Br2, N-bromosuccinimide) and the presence of a Lewis acid catalyst can significantly influence the regioselectivity and yield of the reaction. sci-hub.se

Below is a table summarizing potential synthetic precursors and the key transformations required to obtain this compound.

| Starting Material | Key Transformation(s) |

| 2,3-Dimethylbenzene (o-Xylene) | Direct dibromination (challenges in regioselectivity) |

| 2,3-Dimethylaniline | Bromination followed by diazotization and Sandmeyer reaction |

| 1,5-Diamino-2,3-dimethylbenzene | Double diazotization and Sandmeyer reaction |

Ultimately, the most efficient synthesis of this compound would likely involve a carefully designed multi-step sequence that utilizes functional group interconversions to control the regiochemistry, followed by optimization of each reaction step to maximize the yield and purity of the final product.

Methodological Aspects of Isolation and Purification in Synthetic Studies

Following the synthesis, a series of work-up and purification steps are essential to isolate the pure this compound from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. The specific methods are dictated by the physical properties of the target compound, which is a non-polar solid.

Post-Reaction Work-up:

A typical work-up procedure for a Sandmeyer reaction involves neutralizing any remaining acid and removing inorganic salts. The reaction mixture is often poured into water or a basic solution to quench the reaction. The organic product is then extracted from the aqueous phase using a water-immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether. The combined organic layers are washed with water and brine to remove water-soluble impurities, dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and finally, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification Techniques:

The crude product is rarely pure and requires further purification. For a solid compound like this compound, the most common and effective methods are recrystallization and column chromatography.

Recrystallization: This technique is used to purify impure solids based on differences in solubility. The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. For non-polar compounds like dibromodimethylbenzene isomers, suitable recrystallization solvents include hot hexane (B92381) or petroleum ether. wikipedia.org

Column Chromatography: This is a powerful technique for separating components of a mixture. For the purification of this compound, a column packed with a polar stationary phase like silica (B1680970) gel would be used. The crude product is loaded onto the column, and a non-polar mobile phase (eluent), such as hexane, is passed through it. Current time information in Bangalore, IN. The components of the mixture travel down the column at different rates depending on their polarity. The non-polar target compound will have a weaker interaction with the polar silica gel and will elute faster than more polar impurities. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

| Method | Principle | Stationary Phase | Mobile Phase / Solvent | Application |

| Extraction | Partitioning between immiscible liquids | N/A | Dichloromethane, Diethyl Ether | Separates the organic product from the aqueous reaction mixture. |

| Recrystallization | Differential solubility at varying temperatures | N/A | Hexane, Petroleum Ether | Purifies the crude solid product. |

| Column Chromatography | Differential adsorption | Silica Gel | Hexane, Petroleum Ether | Separates the target compound from impurities with different polarities. |

This interactive table summarizes common isolation and purification methods applicable to this compound synthesis.

Reactivity Profile and Mechanistic Studies of 1,5 Dibromo 2,3 Dimethylbenzene

Organometallic Intermediates from Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the in situ generation of highly reactive organometallic reagents from aryl halides. princeton.edu Bromoarenes are common precursors for creating aryllithium and aryl Grignard reagents, which serve as versatile nucleophilic intermediates in carbon-carbon and carbon-heteroatom bond-forming reactions. thieme-connect.de

A key question in the metalation of 1,5-dibromo-2,3-dimethylbenzene is the regioselectivity of the reaction: which of the two bromine atoms will be exchanged? The outcome is determined by a combination of steric and electronic factors. The bromine atom at the C1 position is flanked by two methyl groups at C2 and C3, creating significant steric hindrance. In contrast, the bromine atom at the C5 position is adjacent to only one methyl group at C4 (in the parent xylene).

While direct studies on this compound are not extensively documented, valuable insights can be drawn from analogous systems. For instance, in the reaction of 1,5-dibromo-2,4-dimethylbenzene (B59744) with n-butyllithium (n-BuLi) at low temperatures, a selective monolithiation occurs. The halogen-metal exchange happens at the bromine atom that is not sterically crowded between two adjacent methyl groups. nih.gov

Applying this principle to this compound, the bromine at C1 is positioned between the C2-methyl group and the C6-hydrogen, while the bromine at C5 is between the C4-hydrogen and the C6-hydrogen, but is influenced by the adjacent C2 and C3 methyl groups. The cumulative steric effect of the ortho- and meta- methyl groups (C2 and C3) makes the C1 position significantly more hindered than the C5 position. Therefore, halogen-metal exchange is predicted to occur preferentially at the C5 position.

Table 1: Predicted Regioselectivity of Monolithiation of Dibromodimethylbenzene Isomers This table is based on established principles of steric hindrance and analogies from related structures.

| Compound | Reagent | Major Product (Predicted) | Rationale |

| This compound | n-BuLi | 3-Bromo-2,6-dimethylphenyllithium | Exchange at the less sterically hindered C5 position. |

| 1,5-Dibromo-2,4-dimethylbenzene | n-BuLi | 4-Bromo-3,6-dimethylphenyllithium | Documented selective exchange at the bromine not flanked by two methyl groups. nih.gov |

Generation and Utilization of Aryl Grignard and Aryllithium Reagents

Aryllithium Reagents: The treatment of this compound with a strong organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) is the standard method for generating the corresponding aryllithium species. rug.nlresearchgate.net Based on the regiochemical analysis, this would yield (5-bromo-2,3-dimethylphenyl)lithium. This highly nucleophilic intermediate can then be trapped with various electrophiles. For example, reaction with iodine (I₂) would produce 1-bromo-5-iodo-2,3-dimethylbenzene. nih.gov

Aryl Grignard Reagents: Grignard reagents are typically formed by reacting an alkyl or aryl halide with magnesium metal in a suitable ether solvent. sigmaaldrich.com For polyhalogenated arenes, selective monometalation can often be achieved. For instance, 4-bromo-2,5-dimethylphenyl magnesium bromide can be successfully formed from 1,4-dibromo-2,5-dimethylbenzene (B47692) by using one equivalent of magnesium, which selectively reacts at one of the bromine sites. acs.org By analogy, reacting this compound with one equivalent of magnesium metal would be expected to produce (5-bromo-2,3-dimethylphenyl)magnesium bromide. This Grignard reagent is a valuable synthon, capable of participating in a wide range of reactions, including cross-coupling reactions (e.g., Suzuki, Kumada) and addition to carbonyl compounds to form alcohols. sigmaaldrich.comyoutube.com

Nucleophilic Substitution Pathways on the Dibromodimethylbenzene Core

Direct nucleophilic aromatic substitution (SNAr) on an unactivated benzene (B151609) ring is generally difficult. The classic SNAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.govquimicaorganica.org The this compound core lacks such strong activating groups, as methyl groups are electron-donating.

In the absence of strong electron-withdrawing groups, nucleophilic substitution on aryl halides can sometimes proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. masterorganicchemistry.comchadsprep.com This pathway requires a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to deprotonate the aromatic ring at a position ortho to a halogen atom.

For this compound, there are two possible protons that could be abstracted: the one at C4 or the one at C6. Abstraction of the C6 proton would lead to the elimination of the C5-bromide, forming 3,4-dimethylbenzyne. Abstraction of the C4 proton would lead to elimination of the C5-bromide to generate the same 3,4-dimethylbenzyne. The subsequent addition of a nucleophile to this highly reactive intermediate could result in a mixture of products. The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne would be influenced by the electronic effects of the methyl groups. masterorganicchemistry.com However, specific studies detailing the formation and reaction of a benzyne from this compound are not prominent in the literature.

Directed nucleophilic aromatic substitution (dSNAr) is a specialized reaction where a directing group on the arene substrate facilitates ortho-specific substitution, even without the presence of strong electron-withdrawing groups. rsc.org These reactions often involve coordination of the nucleophile or a catalyst to a directing group (e.g., an amide), which then delivers the nucleophile to the ortho position. The this compound molecule does not possess a typical functional group that would act as an effective directing group for this type of transformation. Therefore, this pathway is not considered a primary mode of reactivity for this specific substrate under standard conditions.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. msu.edumsu.edu The regiochemical outcome of such a reaction on a substituted benzene is dictated by the combined directing effects of the substituents already present. libretexts.org

In this compound, the substituents are:

Two Methyl Groups (at C2 and C3): These are activating groups (electron-donating) and are ortho-, para-directing.

Two Bromo Groups (at C1 and C5): These are deactivating groups (electron-withdrawing through induction) but are also ortho-, para-directing due to resonance.

The available positions for substitution are C4 and C6. We can analyze the directing effects for each position:

Position C4: This position is ortho to the C3-methyl group, para to the C1-bromo group, and ortho to the C5-bromo group.

Position C6: This position is ortho to the C2-methyl group, ortho to the C1-bromo group, and para to the C5-bromo group.

Both positions are activated by a para-bromo, an ortho-bromo, and an ortho-methyl group. The activating and directing influences are therefore very similar for both sites. However, steric hindrance will likely be the deciding factor. The C4 position is flanked by the C3-methyl and C5-bromo groups. The C6 position is flanked by the C1-bromo group and a proton. The region around C4 is likely more sterically congested due to the adjacent methyl group compared to the C6 position. Therefore, electrophilic attack is more likely to occur at the C6 position.

An analogous reaction is the iodination of 1,5-dibromo-2,4-dimethylbenzene, which, in the presence of an acid catalyst, yields 1,5-dibromo-3-iodo-2,4-dimethylbenzene. nih.gov In this case, the electrophile adds to the position that is ortho to one methyl group and para to the other, avoiding the more sterically hindered positions. This supports the idea that a balance of electronic activation and steric accessibility determines the final product.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution on this compound

| Position | Substituent Effects | Steric Hindrance | Predicted Reactivity |

| C4 | Ortho to -CH₃ (activating) Para to C1-Br (directing) Ortho to C5-Br (directing) | High (flanked by -CH₃ and -Br) | Less Favorable |

| C6 | Ortho to -CH₃ (activating) Para to C5-Br (directing) Ortho to C1-Br (directing) | Moderate (flanked by -Br and -H) | More Favorable |

Directing Effects of Bromine and Methyl Substituents

In electrophilic aromatic substitution (EAS), the substituents on the benzene ring determine the position of the incoming electrophile. This directive influence stems from a combination of inductive and resonance effects.

Methyl Group (-CH₃): The methyl group is an activating group, meaning it increases the rate of EAS compared to benzene. It is an electron-donating group through an inductive effect (+I), pushing electron density into the ring and making it more nucleophilic. It directs incoming electrophiles to the ortho and para positions, where it stabilizes the intermediate carbocation (arenium ion) through resonance and hyperconjugation. minia.edu.egpressbooks.pub

Bromine (-Br): Halogens like bromine are a unique class of substituents. They are deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene. This is due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance (+M), which helps stabilize the arenium ion when the attack occurs at the ortho or para positions. minia.edu.egpressbooks.pub

In this compound, the only available positions for substitution are C4 and C6. The directing effects of the four substituents on these positions are summarized below.

| Substituent | Position | Directing Effect on C4 | Directing Effect on C6 |

| -CH₃ | C2 | meta | para |

| -CH₃ | C3 | ortho | ortho |

| -Br | C1 | para | ortho |

| -Br | C5 | ortho | ortho |

Competitive Substitutions and Their Regioselectivity

With two potential sites for electrophilic attack (C4 and C6), the regioselectivity of reactions like nitration or halogenation depends on the cumulative electronic and steric influences of the substituents.

The C4 position is:

ortho to the C3-methyl group (activating).

para to the C1-bromine atom (deactivating, but para-directing).

ortho to the C5-bromine atom (deactivating, but ortho-directing).

meta to the C2-methyl group.

The C6 position is:

para to the C3-methyl group (activating).

ortho to the C2-methyl group (activating).

ortho to the C1-bromine atom (deactivating, but ortho-directing).

ortho to the C5-bromine atom (deactivating, but ortho-directing).

While direct studies on the electrophilic substitution of this compound are scarce, data from similar isomers provide insight. For instance, the electrophilic chlorination of o-xylene (B151617) (1,2-dimethylbenzene) yields a mixture of 3-chloro- and 4-chloro-1,2-dimethylbenzene, indicating that the directing effects can lead to multiple products. vaia.com

However, high regioselectivity can be achieved in heavily substituted systems. A relevant example is the iodination of the related isomer, 1,5-dibromo-2,4-dimethylbenzene. This reaction, conducted with iodine in the presence of nitric and sulfuric acids, yields a single product, 1,5-dibromo-3-iodo-2,4-dimethylbenzene, in 68% yield. nih.gov In this case, substitution occurs at the only available position (C3), which is ortho to two methyl groups and meta to two bromine atoms. This suggests that in this compound, a strong preference for one of the two available positions is likely, influenced by the specific electrophile and reaction conditions. The C6 position, being influenced by the para-directing effect of the C3-methyl group and the ortho-directing effect of the C2-methyl group, might be electronically favored.

Transformations of Peripheral Methyl Groups on the Benzene Ring

The two methyl groups on the this compound ring can undergo transformations, primarily through free-radical pathways or oxidation.

Free-Radical Bromination: The most common transformation is benzylic bromination, which involves the substitution of a hydrogen atom on the methyl group with a bromine atom. This reaction is typically carried out using N-bromosuccinimide (NBS) with a radical initiator like dibenzoyl peroxide or light. blogspot.commasterorganicchemistry.comchadsprep.com The reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.com For example, the reaction of 1,2-dibromo-4,5-dimethylbenzene (B50925) with one equivalent of NBS results in the formation of 1,2-dibromo-4-(bromomethyl)-5-methylbenzene, demonstrating the selective monobromination of one of the methyl groups. conicet.gov.ar A similar reaction with this compound would be expected to yield 1,5-dibromo-2-(bromomethyl)-3-methylbenzene and/or 1,5-dibromo-3-(bromomethyl)-2-methylbenzene. Further reaction with excess NBS could lead to the formation of 1,5-dibromo-2,3-bis(bromomethyl)benzene.

Oxidation: The methyl groups can also be oxidized to other functional groups. For instance, studies on related diphenylamine (B1679370) derivatives containing a 2,5-dimethyl-1,4-dibromobenzene moiety have shown that palladium(II) acetate (B1210297) can catalyze the oxidation of a methyl group to an acetoxymethyl group (-CH₂OAc). uminho.pt While this is part of a more complex reaction, it demonstrates the susceptibility of the benzylic C-H bonds to oxidation. More conventional oxidizing agents could potentially convert the methyl groups to carboxylic acids, though this might require harsh conditions that could affect the bromine substituents.

Metal Catalyzed Cross Coupling Chemistry of 1,5 Dibromo 2,3 Dimethylbenzene

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and 1,5-dibromo-2,3-dimethylbenzene is a versatile building block in this context. The two bromine atoms can be selectively or sequentially functionalized, leading to a wide range of substituted 2,3-dimethylbenzene derivatives.

Suzuki-Miyaura Cross-Coupling Reactions with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organohalides. This reaction is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.govmdpi.com

In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of aryl or vinyl substituents. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or sodium carbonate. rsc.org The choice of solvent can influence the reaction's efficiency, with mixtures like toluene/dioxane often being employed. rsc.org

For instance, the double Suzuki-Miyaura coupling of a dibrominated aromatic compound with an arylboronic acid can lead to the formation of tetra-aryl derivatives. rsc.org The reaction proceeds stepwise, with the first coupling occurring at one of the C-Br bonds, followed by a second coupling at the remaining C-Br bond. The reactivity can be influenced by the electronic and steric nature of the substituents on both the dibromobenzene and the boronic acid.

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions involving di- and tetra-brominated substrates, illustrating the versatility of this methodology.

| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Ref |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-2-bromo-3-hexylthiophenes | Moderate to Good | mdpi.com |

| 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 2,3,4,5-Tetraphenylfuran | 92 | rsc.org |

| 2,3,4,5-Tetrabromofuran | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 2,3,4,5-Tetrakis(3,5-dimethylphenyl)furan | 76 | rsc.org |

| 1,4-Dibromo-2,5-dimethylbenzene (B47692) | 2-Thiopheneboronic ester | Pd₂(dba)₃ / Ligand | NaHCO₃ | THF/H₂O | 1,4-Bis(2-thienyl)-2,5-dimethylbenzene | 83 | rsc.org |

Negishi Coupling with Organozinc Reagents

The Negishi coupling reaction provides an alternative and powerful method for carbon-carbon bond formation, utilizing organozinc reagents. rug.nl A key advantage of Negishi coupling is the high reactivity of organozinc compounds, which often allows for milder reaction conditions compared to other cross-coupling reactions. acs.org Furthermore, organozinc reagents exhibit excellent functional group tolerance. rug.nlorgsyn.org

The reaction is catalyzed by a palladium or nickel complex. illinois.edu For instance, the coupling of aryl halides with organozinc reagents can be effectively catalyzed by Pd(PPh₃)₄. thieme-connect.commdpi.com The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt, such as zinc chloride (ZnCl₂). mdpi.com

The Negishi coupling has been employed in the synthesis of complex molecules, including those with applications in materials science. thieme-connect.com For example, a three-component, one-pot process involving a twofold bromine-lithium exchange followed by trapping with a zinc salt and subsequent Negishi coupling has been developed for the synthesis of unsymmetrically substituted thiophenes. thieme-connect.com

| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) | Ref |

| 2,5-Diiodothiophene | Organozinc halide (in situ) | Pd(PPh₃)₄ | THF | Unsymmetrically substituted thiophene | 67 | thieme-connect.com |

| 1-Iodo-3,5-dimethylbenzene | Organozinc halide (in situ) | Pd(PPh₃)₄ | THF | Disubstituted thiophene | 54 | thieme-connect.com |

| 1,5-Dibromo-2,4-dimethylbenzene (B59744) | 2-Pyridylzinc chloride (in situ) | Pd(PPh₃)₄ | THF | 1,5-Di(2-pyridyl)-2,4-dimethylbenzene | Not specified | mdpi.com |

Stille Coupling with Organotin Compounds

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organohalides with organotin compounds (organostannanes). This method is valued for the stability and functional group tolerance of the organotin reagents. rsc.org Stille couplings have broad applications in organic synthesis, including the formation of carbon-carbon bonds in complex molecules.

Typically, these reactions are carried out in organic solvents like THF, DMF, or NMP, often at elevated temperatures. However, recent advancements have led to the development of Stille couplings that can be performed in water at room temperature using specific catalysts and surfactants. rsc.org For example, the use of Pd(P(t-Bu)₃)₂ as a catalyst in an aqueous solution of the nonionic amphiphile TPGS-750-M has enabled efficient Stille couplings of aryl bromides. rsc.org

The Stille coupling has also been utilized in the synthesis of conjugated polymers through the polymerization of dibromo monomers with organostannane reagents. researchgate.net

| Aryl Halide | Organotin Reagent | Catalyst | Solvent | Product | Yield (%) | Ref |

| 2-Bromo-1,3-dimethylbenzene | Tributyl(phenylethynyl)stannane | Pd(P(t-Bu)₃)₂ | Water with TPGS-750-M | Coupled product | High | rsc.org |

| Dibromo-1,5-naphthyridinones | Organostannane | Not specified | Not specified | Conjugated polymer | Not specified | researchgate.net |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira reaction is instrumental in synthesizing conjugated systems and has found applications in materials science, natural product synthesis, and drug development. nih.gov

While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org Copper-free Sonogashira couplings have also been established to avoid the issue of alkyne homocoupling. nih.gov For instance, the use of an air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has enabled room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. nih.gov

The twofold Sonogashira reaction of a dihalogenated aromatic compound with a terminal alkyne can be used to introduce two alkyne moieties into the aromatic core. beilstein-journals.org This approach has been used to synthesize precursors for extended π-conjugated systems.

Heck Reactions for Olefinic Functionalization

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction that couples aryl or vinyl halides with alkenes. diva-portal.org This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely applied in the production of fine chemicals. cdnsciencepub.com

The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. diva-portal.org The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. diva-portal.org

The Heck reaction has been successfully applied to aryl dibromides to produce intermediates for more complex structures, such as dihydroindacene type ligands. researchgate.net Catalytic systems like Pd(OAc)₂/P(t-Bu)₃ have proven to be effective for the Heck coupling of aryl dibromides with acrylates. researchgate.net Recent developments have also explored visible light-induced Heck reactions that can proceed at room temperature. nih.gov

Other Transition Metal Catalyzed Transformations

While palladium is the most common catalyst for cross-coupling reactions involving this compound, other transition metals can also mediate important transformations. These alternative catalytic systems can offer different reactivity, selectivity, and functional group tolerance.

For example, nickel-catalyzed cross-coupling reactions are known to be effective for certain transformations and can sometimes provide a more cost-effective alternative to palladium. uwa.edu.au Iron-catalyzed cross-coupling reactions have also emerged as a promising area of research, offering the potential for more sustainable chemical processes. frontiersin.org

Furthermore, transition metal nanoparticles have gained attention as catalysts due to their high activity and recyclability. diva-portal.org These nanocatalysts have been applied in a variety of reactions, including alcohol oxidation. diva-portal.org The development of new transition metal-catalyzed reactions continues to expand the synthetic utility of substrates like this compound.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions represent a classic and cost-effective method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net While palladium catalysts often dominate the field, copper-mediated couplings, such as the Ullmann reaction, have been refined to proceed under milder conditions. organic-chemistry.orgresearchgate.net These reactions are crucial for synthesizing biaryls and aryl ethers.

The Ullmann condensation, traditionally a copper-promoted homocoupling of aryl halides at high temperatures, has seen significant advancements. organic-chemistry.org Modern protocols often use catalytic amounts of copper along with specific ligands, bases, and solvents to improve yields and substrate scope. For instance, the O-arylation of phenols with aryl bromides can be achieved using an air-stable catalyst like CuIPPh₃ in non-polar solvents such as toluene, with potassium carbonate as the base. arkat-usa.orgumich.edu The efficiency of these reactions is sensitive to the electronic properties of the substrates; electron-withdrawing groups on the aryl bromide typically enhance the reaction rate. umich.edu

A notable development is the room-temperature copper-catalyzed etherification of aryl bromides. Utilizing a system composed of a copper(I) source and an N¹,N²-diarylbenzene-1,2-diamine ligand, a variety of aryl and heteroaryl bromides can be coupled with alcohols. nih.gov This method highlights the chemoselectivity possible with modern copper catalysis. For example, the reaction of 2-bromo-5-chloro-1,3-dimethylbenzene (B169440) with methanol (B129727) resulted in the exclusive formation of the corresponding anisole (B1667542) derivative, demonstrating selective reaction at the C-Br bond over the C-Cl bond. nih.gov This selectivity is a key consideration for substrates like this compound, where differentiation between the two identical C-Br bonds would be governed by more subtle electronic and steric factors.

| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 2-Bromonaphthalene | p-Cresol | 5 mol% CuIPPh₃ | K₂CO₃ | Toluene | 100 | 58.3 | umich.edu |

| 1-Bromo-4-fluorobenzene | p-Cresol | 5 mol% CuIPPh₃ | K₂CO₃ | Toluene | 100 | 54.4 | umich.edu |

| 4-Bromoanisole | n-Butanol | 5 mol% CuI / 10 mol% L4 | NaOt-Bu | DMSO | 24 | ~85 | nih.gov |

| 2-Bromo-5-chloro-1,3-dimethylbenzene | Methanol | 5 mol% CuI / 10 mol% L8 | NaOt-Bu | DMSO | 24 | 93 | nih.gov |

L4 and L8 are N¹,N²-diarylbenzene-1,2-diamine ligands.

Iron-Catalyzed Cross-Couplings

Iron, being earth-abundant and non-toxic, has emerged as a sustainable alternative to precious metal catalysts like palladium. thieme-connect.comresearchgate.net Iron-catalyzed cross-coupling reactions, particularly with Grignard reagents, have proven effective for forming C(sp²)-C(sp³) bonds under mild conditions. researchgate.netnih.gov

A significant application is the chemoselective functionalization of dihaloaromatics with alkyl Grignard reagents. thieme-connect.comresearchgate.net The site selectivity of these reactions is dictated by a combination of steric hindrance and electronic effects. Generally, the oxidative addition of the C-X bond is favored at the more electron-deficient and less sterically hindered position. In a study of various dihaloaromatics, it was found that iron(III) acetylacetonate (B107027) [Fe(acac)₃] can effectively catalyze the selective mono-alkylation. For instance, 1-bromo-3-chlorobenzene (B44181) reacts selectively at the bromine position, and 2,5-dibromopyridine (B19318) undergoes methylation preferentially at the C-2 position, which is more electron-deficient due to the adjacent nitrogen atom. researchgate.net

For a substrate like this compound, the two bromine atoms are in electronically similar environments. Therefore, selectivity in a mono-alkylation reaction would be challenging to achieve unless directed by specific ligand effects or subtle steric differentiation. However, iron catalysis provides a robust method for di-alkylation or for reactions where selectivity is not a primary concern.

| Dihaloaromatic | Grignard Reagent | Catalyst | Conditions | Product | Yield (%) | Selectivity | Ref |

| 2,5-Dibromopyridine | MeMgBr | 5 mol% Fe(acac)₃ | THF, RT, 1h | 2-Methyl-5-bromopyridine | 85 | >20:1 | researchgate.net |

| 2,6-Dichloropyridine | MeMgBr | 5 mol% Fe(acac)₃ | THF, RT, 1h | 2-Methyl-6-chloropyridine | 91 | >20:1 | researchgate.net |

| 1-Bromo-3-chlorobenzene | c-PrMgBr | 5 mol% Fe(acac)₃ | THF, RT, 1h | 1-Cyclopropyl-3-chlorobenzene | 80 | 10:1 (Br:Cl) | researchgate.net |

| 2,4-Dibromotoluene | MeMgBr | 5 mol% Fe(acac)₃ | THF, RT, 1h | 4-Bromo-2-methyltoluene | 86 | >20:1 | researchgate.net |

Regioselectivity and Chemoselectivity in Di-functionalized Substrates

Regioselectivity in the cross-coupling of di-functionalized substrates like this compound is a critical challenge. In substrates with non-identical halogens (e.g., bromo and chloro), selectivity is often straightforward, favoring oxidative addition at the weaker carbon-halogen bond (C-I > C-Br > C-Cl). wikipedia.org However, in di-brominated compounds, the factors governing which bromine atom reacts first are more nuanced.

While traditional explanations rely on steric hindrance or the electronic influence of substituents, recent studies have revealed more complex controlling factors. In non-symmetric dibromobenzenes, the presence of a nearby coordinating functional group, such as an alkene, can dictate regioselectivity in Suzuki couplings. rsc.org The palladium catalyst may reversibly coordinate to the alkene, rendering the adjacent C-Br bond less available for oxidative addition. This leads to preferential reaction at the more distant C-Br bond, a phenomenon that overrides simple steric or electronic predictions. rsc.org

For this compound, the two bromine atoms are chemically equivalent in a symmetric sense. However, the presence of the ortho and meta methyl groups creates distinct local environments. The C5-Br bond is flanked by a meta-methyl group, while the C1-Br is flanked by an ortho-methyl group. This subtle steric and electronic difference could potentially be exploited to achieve regioselectivity under carefully controlled conditions with specific catalyst-ligand systems. Ligand choice has been shown to be a powerful tool for controlling or even reversing the "conventional" site selectivity in the cross-coupling of dihalogenated heteroarenes. nih.gov Bulky, electron-rich phosphine (B1218219) ligands can alter the steric and electronic environment at the metal center, favoring oxidative addition at a site that would otherwise be disfavored. nih.gov

Development of Novel Catalytic Systems for Dibromodimethylbenzenes

The demand for more efficient, selective, and sustainable chemical syntheses continuously drives the development of new catalytic systems. For substrates like dibromodimethylbenzenes, innovations focus on enhancing catalyst activity, improving selectivity, and utilizing more benign reaction media.

Recent progress includes the design of highly active palladium-phosphine catalysts that are stable and effective for challenging substrates, such as nitrogen-containing heterocycles, which can often inhibit catalyst performance. organic-chemistry.org The use of bulky, electron-rich dialkylbiphenylphosphino ligands enables couplings of sterically hindered and electronically diverse partners with high efficiency. organic-chemistry.org

Another area of intense research is the move towards copper-free Sonogashira coupling reactions. rsc.org Novel heterogeneous palladium catalysts, such as those immobilized on metal-organic frameworks (MOFs) or dendrimers, have shown high activity and recyclability in coupling aryl halides with terminal alkynes under milder, often aqueous, conditions. rsc.orgacs.org For example, a palladium nanoparticle catalyst decorated on a porous zirconium-based MOF has demonstrated excellent efficiency in Suzuki, Heck, and Sonogashira reactions in water. acs.org

Furthermore, the development of nickel-catalyzed cross-coupling reactions offers a lower-cost alternative to palladium. New Ni-precatalysts have expanded the scope of C-N bond formation to a wider range of nucleophiles and electrophiles, including the use of weak bases in the arylation of anilines. mit.edu Such systems hold promise for application to dibrominated aromatics, potentially offering unique reactivity and selectivity profiles compared to their palladium counterparts. These advanced catalytic systems provide powerful tools for the selective functionalization of dihaloarenes like this compound, paving the way for more efficient and versatile synthetic routes.

Advanced Applications of 1,5 Dibromo 2,3 Dimethylbenzene

Building Blocks for Conjugated Organic Materials

The presence of two bromine atoms makes 1,5-dibromo-2,3-dimethylbenzene an ideal precursor for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental to the synthesis of conjugated organic materials. researchgate.netajrconline.orgmdpi.comrsc.orgrsc.orgnih.gov These materials are characterized by alternating single and multiple bonds, which lead to delocalized π-electron systems responsible for their unique electronic and photophysical properties.

Precursors for Organic Semiconductors and Optoelectronic Devices

Conjugated polymers and oligomers derived from substituted benzenes are at the heart of organic electronics, finding applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The properties of these materials are highly dependent on the structure of the monomeric units.

While direct studies on polymers from this compound are limited, research on its isomers, such as 1,4-dibromo-2,5-dimethylbenzene (B47692), provides significant insights. lookchem.com For instance, polymers synthesized via Yamamoto or Suzuki coupling of these dibromoxylene units with other aromatic comonomers can exhibit tunable band gaps and charge carrier mobilities. researchgate.netacs.org

The 2,3-dimethyl substitution pattern in this compound is expected to introduce significant steric hindrance. This can disrupt the planarity of the resulting polymer backbone, which in turn would influence the extent of π-conjugation and, consequently, the electronic properties. While reduced planarity can sometimes be detrimental to charge transport, it can also enhance the solubility of the polymer, a crucial factor for solution-based processing of electronic devices.

| Monomer | Coupling Reaction | Comonomer | Resulting Polymer Property | Potential Application |

|---|---|---|---|---|

| 1,4-Dibromo-2,5-dimethylbenzene | Suzuki Coupling | Thiophene-based boronic acid | High charge carrier mobility | Organic Field-Effect Transistors (OFETs) |

| 1,4-Dibromo-2,5-dimethylbenzene | Yamamoto Coupling | Self-coupling | Blue light emission | Organic Light-Emitting Diodes (OLEDs) |

| 1,5-Dibromo-2,4-dimethylbenzene (B59744) | Sonogashira Coupling | Diethynylbenzene | Good thermal stability | High-performance polymers |

Synthesis of Conjugated Polymers and Oligomers

The synthesis of conjugated polymers from this compound would typically involve a polycondensation reaction. For example, a Yamamoto coupling would involve the dehalogenative polymerization using a nickel(0) catalyst. Alternatively, a Suzuki coupling with a diboronic acid derivative of a comonomer in the presence of a palladium catalyst would yield an alternating copolymer. researchgate.netmdpi.com

The steric hindrance from the adjacent methyl groups in this compound can be expected to lower the reaction rates and potentially the molecular weight of the resulting polymers compared to less hindered isomers. However, this steric crowding can also be exploited to create polymers with a more twisted backbone, which can be desirable for certain applications where solid-state packing effects need to be controlled.

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The design and synthesis of macrocyclic and cage-like structures are central to this field, with applications in molecular recognition, sensing, and catalysis.

Construction of Macrocyclic and Cage Structures

Dibrominated aromatic compounds are key building blocks for the synthesis of macrocycles such as calixarenes and pillararenes. neliti.comnih.govresearchgate.netmdpi.comsemanticscholar.org These molecules have a cavity that can host guest molecules, and their properties are dictated by the size, shape, and electronic nature of this cavity.

The use of this compound in the synthesis of such macrocycles would result in a unique substitution pattern on the aromatic rings that form the macrocycle. The adjacent methyl groups would project into or around the cavity, influencing its shape and steric accessibility. This could lead to novel host-guest chemistry with high selectivity for specific guest molecules. While direct synthesis of calixarenes or pillararenes from this compound is not widely reported, the general synthetic strategies, which often involve Friedel-Crafts type reactions or multiple cross-coupling steps, are applicable.

Non-Covalent Interactions and Self-Assembly

The self-assembly of molecules into well-defined supramolecular structures is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The 2,3-dimethyl substitution pattern of this compound would significantly influence these interactions.

For instance, in the solid state, the methyl groups could direct the crystal packing by either creating steric hindrance that prevents close packing or by participating in C-H···π interactions. In solution, the hydrophobic methyl groups would affect the solubility and aggregation behavior of any larger molecules derived from this building block. These effects are crucial for controlling the self-assembly of molecules into functional architectures like liquid crystals or molecular sensors.

Intermediates for Complex Natural Products and Pharmaceutical Scaffolds

The synthesis of complex natural products and pharmaceutical compounds often relies on the use of versatile building blocks that can be elaborated into the final target molecule. The dibromo-dimethylbenzene core provides a stable and synthetically flexible platform for such endeavors.

Spectroscopic and Computational Characterization of 1,5 Dibromo 2,3 Dimethylbenzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For 1,5-Dibromo-2,3-dimethylbenzene, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

Based on the molecule's structure, which lacks a plane of symmetry, distinct signals are expected for each unique proton and carbon environment.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals:

Two signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons (H-4 and H-6).

Two signals in the aliphatic region (typically δ 2.0-2.5 ppm) for the two non-equivalent methyl groups at positions C-2 and C-3.

For the related compound 1-Bromo-2,3-dimethylbenzene , the aromatic protons appear at chemical shifts of δ 7.34, 7.01, and 6.87 ppm, while the two methyl groups are observed at δ 2.31 and 2.26 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight unique signals, corresponding to the eight carbon atoms in the molecule, confirming the lack of symmetry.

Six signals in the aromatic region (typically δ 120-140 ppm) for the benzene (B151609) ring carbons. The carbons bonded to bromine (C-1 and C-5) would be expected at the higher end of this range, while the methylated carbons (C-2 and C-3) and the protonated carbons (C-4 and C-6) would appear at lower chemical shifts.

Two signals in the aliphatic region (typically δ 15-25 ppm) for the two distinct methyl carbons.

For comparison, the isomer 1,4-Dibromo-2,5-dimethylbenzene (B47692) , which possesses a center of inversion and thus higher symmetry, shows only three ¹³C NMR signals, corresponding to the C-Br, C-CH₃, and C-H carbons. guidechem.comchemicalbook.com Similarly, 1,2-dimethylbenzene (o-xylene) shows four distinct carbon environments due to its plane of symmetry. docbrown.info The expected eight signals for this compound would clearly distinguish it from these more symmetric isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Number of Signals | Predicted Chemical Shift Range (ppm) | Assignment |

|---|---|---|---|

| ¹H | 4 | 7.0 - 8.0 | Aromatic protons (H-4, H-6) |

| 2.0 - 2.5 | Methyl protons (-CH₃) | ||

| ¹³C | 8 | 120 - 140 | Aromatic carbons (C1-C6) |

| 15 - 25 | Methyl carbons (-CH₃) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" for a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups is expected between 3000-2850 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring stretching vibrations are characteristic and appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. docbrown.info

C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds of the ring and methyl groups occur in the 1450-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 600-500 cm⁻¹.

The NIST Chemistry WebBook provides a gas-phase IR spectrum for the isomer 1,2-Dibromo-4,5-dimethylbenzene (B50925) , showing key absorbances that align with these expected regions. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The Raman spectrum for this compound would be expected to show:

Strong bands for the symmetric aromatic ring "breathing" mode, typically around 1000 cm⁻¹.

Prominent signals for the C-CH₃ and C-Br stretching vibrations.

SpectraBase provides Raman data for the isomer 1,4-Dibromo-2,5-dimethylbenzene , which can serve as a reference for the types of vibrational modes observed in this class of compounds. guidechem.comchemicalbook.com

Mass Spectrometry for Elemental Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural clues based on its fragmentation patterns.

For this compound (C₈H₈Br₂), the molecular weight is 263.96 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a distinctive molecular ion (M⁺) peak cluster. This characteristic pattern arises from the natural isotopic abundance of bromine, which has two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

The molecular ion region would therefore exhibit three main peaks:

A peak for [C₈H₈⁷⁹Br₂]⁺ at m/z 262.

A peak for [C₈H₈⁷⁹Br⁸¹Br]⁺ at m/z 264.

A peak for [C₈H₈⁸¹Br₂]⁺ at m/z 266.

The relative intensities of these peaks would be approximately 1:2:1. This isotopic signature is a hallmark of a dibrominated compound. Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺) or a methyl group ([M-CH₃]⁺), followed by further fragmentation. The NIST database includes mass spectral data for related isomers like 1-bromo-2,3-dimethylbenzene and 1,2-dibromo-4,5-dimethylbenzene , which show these characteristic bromine isotopic patterns and fragmentation behaviors. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of crystal packing. No crystal structure for this compound has been reported in the searched literature. However, the crystal structure of the closely related isomer, 1,4-Dibromo-2,5-dimethylbenzene , has been determined and offers insight into the solid-state behavior of such molecules. researchgate.net

Studies on 1,4-Dibromo-2,5-dimethylbenzene have revealed the existence of at least two polymorphs (different crystal forms). nih.gov

One polymorph, (Ia), crystallizes in the monoclinic space group P2₁/n with four molecules per unit cell (Z=4). researchgate.net

A second polymorph, (Ib), crystallizes in the same space group but with only two molecules per unit cell (Z=2), indicating that the molecule occupies a crystallographic center of inversion. nih.gov

This polymorphism highlights how subtle differences in crystallization conditions can lead to entirely different packing arrangements.

The crystal packing of these non-polar molecules is governed by a subtle interplay of weak non-covalent interactions. In the polymorphs of 1,4-Dibromo-2,5-dimethylbenzene , different dominant interactions are observed:

In polymorph (Ia), the packing is characterized by Br···Br halogen-halogen contacts. nih.govresearchgate.net

In polymorph (Ib), the arrangement is instead dominated by C-H···Br hydrogen bonds and Br···π interactions, where a bromine atom from one molecule interacts with the electron cloud of the aromatic ring of a neighbor. nih.gov

For this compound, one would also expect these types of weak intermolecular forces (van der Waals forces, halogen bonds, and potential C-H···Br or C-H···π interactions) to dictate its solid-state architecture.

Quantum Chemical Modeling and Density Functional Theory (DFT) Calculations

In the absence of extensive experimental data, quantum chemical methods like Density Functional Theory (DFT) are powerful tools for predicting molecular properties. DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, as well as IR and Raman vibrational frequencies. These calculated spectra can be compared with experimental data to confirm structural assignments. researchgate.net

Analyze Electronic Properties: Map the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. researchgate.net The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can also be calculated to assess electronic transition properties and chemical reactivity.

Computational studies on similar brominated aromatic compounds have demonstrated good agreement between DFT-predicted properties and experimental results, validating the use of this approach for characterizing molecules like this compound. researchgate.netresearchgate.net

Electronic Structure and Molecular Properties

The electronic structure of this compound is fundamentally governed by the interplay between the electron-donating methyl groups and the electron-withdrawing bromine atoms on the benzene ring. The methyl groups, through hyperconjugation and inductive effects, increase the electron density of the aromatic ring. Conversely, the bromine atoms, being highly electronegative, withdraw electron density via the inductive effect, while also participating in resonance by donating a lone pair of electrons to the π-system.

Key molecular properties for this compound and its isomers, as sourced from chemical databases, are summarized in the table below. These properties are essential for its identification and for predicting its behavior in various chemical environments.

| Property | Value |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol sigmaaldrich.com |

| CAS Number | 51209-82-6 sigmaaldrich.combldpharm.com |

| SMILES | CC1=C(C)C(Br)=CC(Br)=C1 bldpharm.com |

Comparative Properties of Dibromo-dimethylbenzene Isomers:

| Compound Name | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 51209-82-6 | 263.96 sigmaaldrich.com |

| 1,4-Dibromo-2,5-dimethylbenzene | 1074-24-4 | 263.96 |

| 1,5-Dibromo-2,4-dimethylbenzene (B59744) | 615-87-2 | 263.96 nih.govcymitquimica.com |

| 2,5-Dibromo-1,3-dimethylbenzene | 100189-84-2 | 263.96 nih.gov |

| 1,3-Dibromo-2,5-dimethylbenzene | 66788-13-4 | 263.96 cymitquimica.com |

| 1,4-Dibromo-2,3-dimethylbenzene | 75024-22-5 | 263.96 chemicalbook.com |

| 1,2-Dibromo-4,5-dimethylbenzene | 24932-48-7 | 263.96 |

Conformational Analysis and Energetic Profiles

The conformational landscape of this compound is primarily defined by the rotation of the two methyl groups. Due to the steric hindrance between the adjacent methyl groups at positions 2 and 3, and between the methyl group at position 3 and the bromine atom at position 5, the free rotation of these groups is likely to be restricted.

Computational methods can be employed to calculate the energetic profiles associated with the rotation of the methyl groups. By systematically rotating the C-C bonds of the methyl groups and calculating the corresponding energy, a potential energy surface can be generated. This surface would reveal the most stable (lowest energy) conformations and the energy barriers for interconversion between different conformations. It is anticipated that the lowest energy conformation would involve a staggering of the hydrogen atoms of the adjacent methyl groups to minimize steric repulsion.

Reaction Mechanism Predictions and Transition State Calculations

The reactivity of this compound is dictated by the presence of the bromine and methyl substituents. The bromine atoms are susceptible to a variety of reactions, including nucleophilic aromatic substitution (under harsh conditions), and formation of organometallic reagents (e.g., Grignard or organolithium reagents). These reactions are fundamental in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

Transition state calculations are a powerful tool for elucidating the mechanisms of these reactions. For example, in a nucleophilic aromatic substitution reaction, computational modeling can map the energy profile of the reaction pathway, identifying the structure and energy of the transition state (the Meisenheimer complex). The activation energy derived from this calculation provides a quantitative measure of the reaction rate.

The substitution pattern of this compound will influence the regioselectivity of its reactions. The electron-donating methyl groups at positions 2 and 3 will activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to them. However, the presence of the two bromine atoms significantly deactivates the ring towards electrophilic attack.

In reactions involving the bromine atoms, such as metal-halogen exchange, the steric environment around each bromine atom will play a crucial role. The bromine at position 1 is flanked by a methyl group, while the bromine at position 5 is less sterically hindered. This difference could lead to regioselective reactions, where one bromine atom reacts preferentially over the other.

General reaction types applicable to this compound include:

Nucleophilic Aromatic Substitution: Replacement of a bromine atom by a strong nucleophile.

Metal-Halogen Exchange: Reaction with organometallic reagents to form a new organometallic species.

Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) to form new C-C bonds at the position of the bromine atoms. d-nb.info

Oxidation of Methyl Groups: The methyl groups can be oxidized to carboxylic acids or other functional groups under appropriate conditions.

Detailed computational studies would be necessary to provide precise predictions of reaction pathways and to calculate the energies of the relevant transition states for specific reactions of this compound.

Emerging Research Frontiers for 1,5 Dibromo 2,3 Dimethylbenzene

Green Chemistry Approaches to Synthesis and Reactivity

The principles of green chemistry are pivotal in modern synthetic organic chemistry, aiming to reduce waste and utilize less hazardous substances. The synthesis of 1,5-Dibromo-2,3-dimethylbenzene is traditionally achieved through methods that may not align with these principles. However, recent research into the bromination of aromatic compounds, including xylenes, has paved the way for more environmentally benign approaches.

Oxidative bromination represents a greener alternative to traditional methods. researchgate.net One such method involves the use of an alkali-metal bromate (B103136) as an oxidizing agent in conjunction with liquid bromine or hydrobromic acid in an aqueous solution. researchgate.net This approach has been shown to reduce waste while maintaining high yields for the synthesis of bromo-o-xylene, a related compound. researchgate.net Another sustainable technique is aerobic bromination, which can be promoted by an ionic liquid catalyst in a transition-metal-free system. researchgate.net This method demonstrates high efficiency and a broad substrate scope for various C-H brominations. researchgate.net The use of N-Bromosuccinimide (NBS) is a well-established, milder alternative to molecular bromine for the bromination of a variety of aromatic compounds. cambridgescholars.com The development of greener brominating agents, such as the combination of sodium bromate and sodium bisulfate, further exemplifies the shift towards more sustainable synthetic protocols. google.com These methods, while not yet specifically detailed for this compound, offer a clear pathway for its greener synthesis by adapting the conditions for 2,3-dimethylbenzene.

The table below summarizes some greener bromination methods applicable to aromatic compounds.

| Brominating System | Substrate Type | Key Advantages |

| Alkali-metal bromate / HBr or Br₂ (aq) | o-Xylene (B151617) | Reduced waste, high yield. researchgate.net |

| O₂ / Ionic Liquid / HBr or NaBr/AcOH | Various aromatics | Transition-metal-free, high efficiency. researchgate.net |

| N-Bromosuccinimide (NBS) | Various aromatics | Milder conditions than Br₂. cambridgescholars.com |

| NaBrO₃ / NaHSO₃ | Xylenes | Alternative to harsher reagents. google.com |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of flow chemistry to the synthesis and reactions of aryl bromides is a rapidly growing area of research. While specific studies on the continuous flow synthesis of this compound are not yet prevalent, the extensive work on related compounds demonstrates its significant potential.

For instance, the continuous flow nitration of o-xylene has been studied extensively, showcasing the ability to control reaction parameters like temperature, residence time, and reagent concentrations to achieve high conversion and selectivity. ncl.res.ingoogle.com This methodology could be adapted for the controlled bromination of 2,3-dimethylbenzene to produce this compound.

Furthermore, flow chemistry is highly applicable to cross-coupling reactions, which are fundamental transformations for aryl bromides. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have been successfully implemented in continuous flow systems for various aryl bromides. rsc.org These systems often utilize packed-bed reactors with supported catalysts or homogeneous catalysts in heated coils, allowing for rapid optimization and high throughput. rsc.org The ability to precisely control stoichiometry and residence time in a flow reactor is particularly advantageous for minimizing side reactions and improving yields. acs.org Given the reactivity of the C-Br bonds in this compound, its integration into continuous flow cross-coupling protocols is a promising avenue for the efficient synthesis of more complex molecules.

Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalytic methods are at the forefront of modern synthetic chemistry, offering mild and sustainable alternatives to traditional reaction pathways. These techniques utilize visible light or electricity, respectively, to generate reactive intermediates and drive chemical transformations.

Visible-light photoredox catalysis has been successfully employed for the bromination of arenes and heteroarenes using N-bromosuccinimide (NBS) and an organic dye photocatalyst like erythrosine B. google.comresearchgate.net This approach activates NBS through a photo-oxidative pathway, enhancing the electrophilicity of the bromine atom and leading to faster and more selective brominations under mild conditions. google.com This methodology could be directly applicable to the synthesis of this compound from 2,3-dimethylbenzene. Additionally, photocatalysis can facilitate the C-H functionalization of aromatic compounds, a process that could potentially be applied to the methyl groups of this compound for further derivatization. rsc.orgnih.gov

Electrochemical synthesis is another powerful tool for organic transformations. beilstein-journals.org While specific electrochemical reactions of this compound are yet to be extensively reported, the principles of electrocatalysis can be applied to its reactions. For example, electrochemical methods have been developed for the direct carboxylation of related aromatic compounds. nih.gov The C-Br bonds in this compound could be susceptible to electrochemical reduction, generating aryl radicals or anions that can participate in various coupling reactions. The combination of electrochemistry with transition metal catalysis, particularly with copper, has emerged as a sustainable approach for forming C-C and C-heteroatom bonds. beilstein-journals.org

Integration into Nanoscience and Nanomaterial Fabrication

The precise structure of this compound makes it an attractive building block for the bottom-up synthesis of nanomaterials. The two bromine atoms can serve as reactive sites for on-surface polymerization or as directing groups for self-assembly.

A notable example of the potential of related isomers is the use of 1,4-dibromo-2,5-dimethylbenzene (B47692) in the preparation of 4,4''-diformyl-2',5'-dimethyl-1,1'.4',1''-terphenyl, an important precursor for specialty polymers. sigmaaldrich.com On-surface Ullmann coupling, a reaction that involves the dehalogenation and subsequent C-C bond formation of aryl halides on a metal surface, is a powerful technique for creating one- and two-dimensional polymers. researchgate.net The substitution pattern of the precursor molecule dictates the topology of the resulting nanostructure. researchgate.net

Furthermore, this compound can be envisioned as a linker in the construction of metal-organic frameworks (MOFs). wikipedia.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. wikipedia.org The dibromo-functionality allows for post-synthetic modification within the MOF structure or for the direct incorporation of the dimethylbenzene unit into the framework. For instance, a related compound, 1,4-dibromo-2,5-dimethylbenzene, has been used in the synthesis of functionalized linkers for MOFs. acs.orgacs.org The specific geometry of this compound could lead to the formation of MOFs with unique pore environments and properties.

The table below highlights the use of related dibromodimethylbenzene isomers in materials science.

| Compound | Application | Resulting Material/Intermediate |

| 1,4-Dibromo-2,5-dimethylbenzene | Precursor for specialty polymers | 4,4''-diformyl-2',5'-dimethyl-1,1'.4',1''-terphenyl. sigmaaldrich.com |

| 1,4-Dibromo-2,5-dimethylbenzene | Linker synthesis for MOFs | Functionalized 1,4-benzenedipyrazole derivatives. acs.orgacs.org |

| 1,5-Dibromo-2,4-dimethylbenzene (B59744) | Synthesis of building blocks for catenanes | Cysteine appended isoidide-based dithiophene (iBDT) derivatives. rsc.org |

Theoretical Insights Guiding Experimental Design

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable tools for understanding and predicting the reactivity and properties of molecules like this compound. These computational methods can provide insights into reaction mechanisms, electronic structure, and spectroscopic properties, thereby guiding experimental design and saving significant laboratory time and resources. sumitomo-chem.co.jp

For instance, theoretical studies on dibromobenzenes have been used to optimize their structures and determine their electronic characteristics. researchgate.net Such calculations can predict the relative stability of different isomers and the nature of their frontier molecular orbitals, which is crucial for understanding their reactivity in processes like photodissociation. researchgate.net DFT calculations have also been employed to investigate the mechanism of electrophilic aromatic substitution, providing a deeper understanding of the reaction pathways and transition states involved in bromination. researchgate.net

In the context of materials science, theoretical modeling can predict the self-assembly behavior of this compound on surfaces and the electronic properties of the resulting nanostructures. For metal-organic frameworks, computational methods can be used to simulate the framework's structure, pore size, and gas adsorption properties before synthesis. researchgate.net By providing a molecular-level understanding of the factors that govern reactivity and material properties, theoretical chemistry plays a crucial role in accelerating the discovery and development of new applications for this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,5-Dibromo-2,3-dimethylbenzene, and how do reaction conditions influence regioselectivity?

- Methodology : Bromination of dimethylbenzene derivatives typically employs electrophilic substitution using bromine sources like HBr/KBrO₃ in acidic media (e.g., acetic acid). Temperature control (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:2 substrate-to-bromine ratio) are critical for achieving 1,5-dibromo regioselectivity .

- Data Contradictions : Conflicting reports on regioselectivity may arise from competing steric and electronic effects of methyl groups. Kinetic vs. thermodynamic control should be assessed via time-dependent NMR monitoring .

Q. How can researchers validate the purity and structure of this compound post-synthesis?

- Methodology :

- GC-MS/HPLC : Quantify purity (>98%) and detect byproducts (e.g., mono-brominated isomers) .

- ¹H/¹³C NMR : Confirm substitution pattern using coupling constants (e.g., aromatic protons at δ 7.2–7.8 ppm) and DEPT-135 for methyl groups .

- Elemental Analysis : Verify Br content (theoretical: ~45.2% Br by mass) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact .

- Store in amber glass under inert gas (Ar/N₂) to prevent decomposition .

- Neutralize spills with sodium bicarbonate and dispose via halogenated waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Assess C-Br bond dissociation energies (BDEs) and Fukui indices to identify reactive sites for Suzuki-Miyaura couplings .

- Molecular Dynamics : Simulate steric hindrance from methyl groups on Pd catalyst accessibility .

- Data Validation : Compare computed activation energies with experimental yields (e.g., 60–80% under Pd(PPh₃)₄ catalysis) .

Q. What experimental strategies resolve contradictions in reported bromination mechanisms for dimethylbenzene derivatives?

- Methodology :

- Isotopic Labeling : Use ⁸¹Br-labeled reagents to track bromine incorporation via MS .

- Kinetic Profiling : Measure rate constants under varying temperatures/pH to distinguish radical vs. electrophilic pathways .

- Case Study : Conflicting regioselectivity in 1,2-dimethoxybenzene bromination was resolved by identifying solvent polarity effects (acetic acid vs. DCM) .

Q. How can researchers design catalytic systems to improve atom economy in this compound synthesis?

- Methodology :

- Catalyst Screening : Test Brønsted acids (H₂SO₄) vs. Lewis acids (FeCl₃) for bromine activation .

- Flow Chemistry : Optimize residence time and mixing efficiency to reduce bromine excess (from 2.5 eq. to 1.8 eq.) .

- Data Table :

| Catalyst | Bromine (eq.) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| H₂SO₄ | 2.5 | 75 | 85 |

| FeCl₃ | 1.8 | 82 | 92 |

Experimental Design Considerations

Q. What analytical techniques are critical for distinguishing this compound from its 1,4- or 1,6-isomers?

- Methodology :

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond lengths ~1.89 Å) .

- IR Spectroscopy : Identify C-Br stretching vibrations (~550 cm⁻¹) and methyl C-H bends (~1375 cm⁻¹) .

Q. How can researchers mitigate side reactions during functionalization of this compound?

- Methodology :

- Protecting Groups : Temporarily block methyl groups with trimethylsilyl chloride to prevent alkylation side products .

- Low-Temperature Quenching : Halt reactions at −78°C to avoid di-brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products